molecular formula C11H11F3N2O B3861902 3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B3861902
M. Wt: 244.21 g/mol
InChI Key: BIHGTJKBWWOWEI-UHFFFAOYSA-N
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Description

The compound “3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this particular compound, the pyrazole ring is substituted with a methyl group at the 3-position, a phenyl group at the 1-position, and a trifluoromethyl group at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring is substituted with a methyl group, a phenyl group, and a trifluoromethyl group .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms. The presence of the trifluoromethyl group could also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the substituent groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .

Scientific Research Applications

Synthesis and Building Blocks

  • The compound 3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and related derivatives have been utilized as key building blocks in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 5-trifluoromethylpyrazoles, highlighting its role as a versatile component in constructing pyrazole rings with a trifluoromethyl substituent (Braibante, Clar, & Martins, 1993).

Methylation Processes and Derivatives Synthesis

  • The compound has also been explored for its potential in the regiocontrolled N-, O-, and C-methylation, leading to the synthesis of polyfluorinated antipyrine analogs. This aspect underscores its utility in creating derivatives with varying properties and potential applications (Nemytova et al., 2018).

Environmental Applications

  • The environmentally friendly synthesis of derivatives of this compound, such as arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), using cellulose sulfuric acid as a catalyst, demonstrates its application in green chemistry. This methodology highlights the potential for minimizing environmental impact and operational hazards in chemical synthesis (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Antimicrobial and Antioxidant Activities

  • Some derivatives of this compound have shown promising antimicrobial and antioxidant activities. The synthesis of such compounds and their evaluation for biological activities indicate the potential of this compound in the development of new therapeutic agents (Bhat et al., 2016).

Synthesis of Biologically Active Compounds

  • The compound is also a key intermediate in the synthesis of various biologically active compounds, including those with potential anticancer properties. This highlights its role in the field of medicinal chemistry and drug development (Liu, Xu, & Xiong, 2017).

Safety and Hazards

As with any chemical compound, handling “3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

5-methyl-2-phenyl-3-(trifluoromethyl)-4H-pyrazol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c1-8-7-10(17,11(12,13)14)16(15-8)9-5-3-2-4-6-9/h2-6,17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHGTJKBWWOWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
3-methyl-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

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